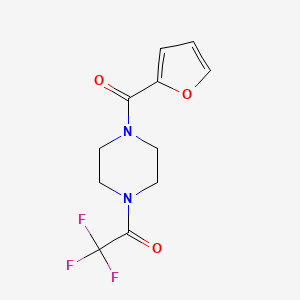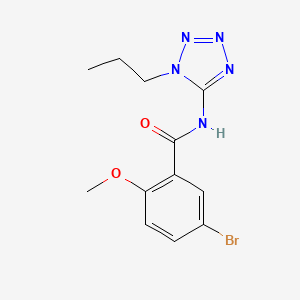
1-(2-furoyl)-4-(trifluoroacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-4-(trifluoroacetyl)piperazine, also known as FTPP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a piperazine derivative that contains both a furan and a trifluoroacetyl group. The unique structural features of FTPP make it an interesting target for research in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-(2-furoyl)-4-(trifluoroacetyl)piperazine is not fully understood, but it is believed to involve interactions with various molecular targets, such as enzymes, receptors, and ion channels. This compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cancer cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target and the context. For example, this compound has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses. In addition, this compound has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, by binding to their receptors and altering their signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-furoyl)-4-(trifluoroacetyl)piperazine in lab experiments include its unique structural features, its potential as a drug lead compound, and its diverse pharmacological activities. This compound can be synthesized relatively easily and in large quantities, making it a cost-effective tool for research. However, there are also some limitations to using this compound in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be addressed by using appropriate solvents and optimizing the concentration and exposure time of this compound.
Orientations Futures
There are many potential future directions for research on 1-(2-furoyl)-4-(trifluoroacetyl)piperazine, including the following:
1. Further investigation of the molecular targets and mechanisms of action of this compound, using techniques such as X-ray crystallography and molecular modeling.
2. Optimization of the synthesis and purification methods for this compound, to improve the yield and purity of the compound.
3. Screening of this compound derivatives and analogs for their pharmacological activities, to identify new drug lead compounds with improved potency and selectivity.
4. Evaluation of the in vivo efficacy and safety of this compound and its derivatives, using animal models of cancer, inflammation, and neurological disorders.
5. Development of novel drug delivery systems for this compound, to improve its bioavailability and targeted delivery to specific tissues or cells.
Méthodes De Synthèse
The synthesis of 1-(2-furoyl)-4-(trifluoroacetyl)piperazine involves the reaction of 2-furoic acid with trifluoroacetic anhydride in the presence of piperazine. This reaction produces this compound as the main product, along with some byproducts. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the ratio of reactants. The purity of this compound can also be enhanced by using purification techniques, such as column chromatography.
Applications De Recherche Scientifique
1-(2-furoyl)-4-(trifluoroacetyl)piperazine has been studied for its potential applications as a drug lead compound in various therapeutic areas, such as cancer, inflammation, and neurological disorders. The unique structural features of this compound make it a promising candidate for drug discovery, as it can interact with multiple targets and exhibit diverse pharmacological activities. For example, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been investigated for its potential as a neuroprotective agent, as it can modulate the activity of neurotransmitters and protect neurons from oxidative stress.
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)10(18)16-5-3-15(4-6-16)9(17)8-2-1-7-19-8/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHXYKXNSWWWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859722.png)
![2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5859726.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]azepane](/img/structure/B5859734.png)
![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)
![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)


![methyl {3-methyl-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B5859791.png)
![2-[(4-bromophenyl)thio]-1H-benzimidazole](/img/structure/B5859795.png)


![4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5859816.png)
